molecular formula C19H17ClN2O B580034 Prazepam-D5 CAS No. 152477-89-9

Prazepam-D5

Cat. No.: B580034
CAS No.: 152477-89-9
M. Wt: 329.839
InChI Key: MWQCHHACWWAQLJ-RALIUCGRSA-N
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Description

Prazepam-D5 is a deuterated form of Prazepam, a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. This compound is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify Prazepam levels in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prazepam-D5 involves the incorporation of deuterium atoms into the Prazepam molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of high-purity deuterium gas and advanced catalytic systems is essential to achieve the desired isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Prazepam-D5, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prazepam-D5 is widely used in scientific research, particularly in the following fields:

Mechanism of Action

Prazepam-D5, being a deuterated form of Prazepam, shares the same mechanism of action. It exerts its effects by modulating the benzodiazepine receptor, which enhances the function of gamma-aminobutyric acid (GABA) in the brain. This leads to increased inhibition and reduced cortical and limbic arousal, resulting in anxiolytic and sedative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prazepam-D5 is unique due to its specific application in the quantification of Prazepam. Its deuterated nature provides a distinct mass spectrometric signature, allowing for accurate and precise measurements in complex biological matrices .

Properties

IUPAC Name

7-chloro-1-(cyclopropylmethyl)-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O/c20-15-8-9-17-16(10-15)19(14-4-2-1-3-5-14)21-11-18(23)22(17)12-13-6-7-13/h1-5,8-10,13H,6-7,11-12H2/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQCHHACWWAQLJ-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)Cl)CC4CC4)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016423
Record name Prazepam-D5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152477-89-9
Record name Prazepam-D5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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